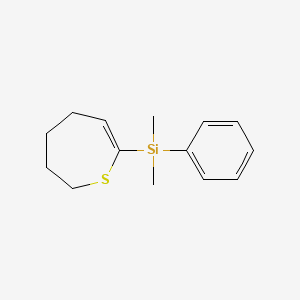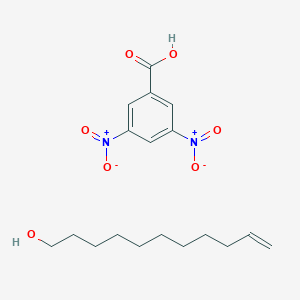
3,5-Dinitrobenzoic acid;undec-10-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid;undec-10-en-1-ol is a compound that combines the properties of 3,5-dinitrobenzoic acid and undec-10-en-1-ol. 3,5-Dinitrobenzoic acid is an organic compound with the formula (O2N)2C6H3CO2H, known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . Undec-10-en-1-ol is an unsaturated alcohol with a long carbon chain, often used in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid is synthesized from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
Undec-10-en-1-ol can be synthesized through the hydroboration-oxidation of undec-10-ene. This involves the addition of borane (BH3) to the double bond of undec-10-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes using benzoic acid and nitric acid with sulfuric acid as a catalyst. The process is optimized for high yield and purity.
Undec-10-en-1-ol is produced industrially through the hydroboration-oxidation method, with careful control of reaction conditions to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Undec-10-en-1-ol can undergo:
Oxidation: Oxidation to form undec-10-enal or undec-10-enoic acid using oxidizing agents like potassium permanganate (KMnO4).
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Reduction of 3,5-Dinitrobenzoic acid: Tin (Sn) and hydrochloric acid (HCl).
Oxidation of Undec-10-en-1-ol: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction of 3,5-Dinitrobenzoic acid: 3,5-Diaminobenzoic acid.
Oxidation of Undec-10-en-1-ol: Undec-10-enal or undec-10-enoic acid.
Scientific Research Applications
3,5-Dinitrobenzoic acid is used in:
Chemistry: Identification of alcohol components in esters and fluorometric analysis of creatinine.
Biology: Studying enzyme activities and metabolic pathways.
Medicine: Research on drug interactions and metabolic profiling.
Undec-10-en-1-ol is used in:
Chemistry: Synthesis of various organic compounds.
Biology: Studying lipid metabolism and cell membrane interactions.
Medicine: Research on drug delivery systems and bioactive compounds.
Industry: Production of fragrances and flavoring agents.
Mechanism of Action
3,5-Dinitrobenzoic acid exerts its effects through the interaction of its nitro groups with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound’s acidity also plays a role in its reactivity and interactions with other molecules .
Undec-10-en-1-ol interacts with biological membranes due to its long hydrophobic chain and hydroxyl group. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems and studies on cell membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but with only one nitro group, making it less acidic and less reactive than 3,5-dinitrobenzoic acid.
4-Nitrobenzoic acid: Another similar compound with a single nitro group in the para position, used in similar applications but with different reactivity and properties.
Uniqueness
3,5-Dinitrobenzoic acid is unique due to its two nitro groups, which enhance its acidity and reactivity compared to mono-nitrobenzoic acids . This makes it more effective in specific analytical and industrial applications.
Undec-10-en-1-ol is unique due to its unsaturated long carbon chain, which provides distinct chemical and physical properties compared to saturated alcohols. This makes it valuable in the synthesis of complex organic molecules and in applications requiring specific hydrophobic interactions.
Properties
CAS No. |
142450-98-4 |
|---|---|
Molecular Formula |
C18H26N2O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2,12H,1,3-11H2;1-3H,(H,10,11) |
InChI Key |
NJTKLKHWWJURIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
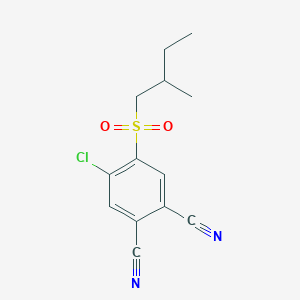
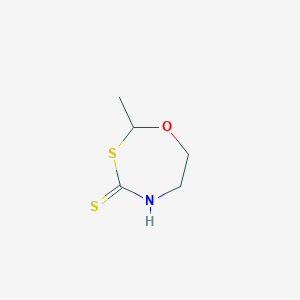

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
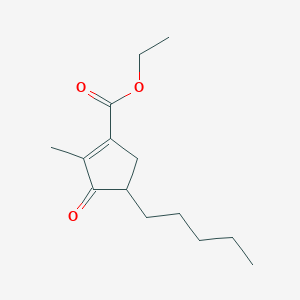
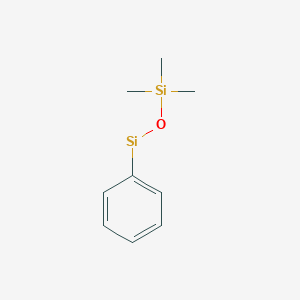
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
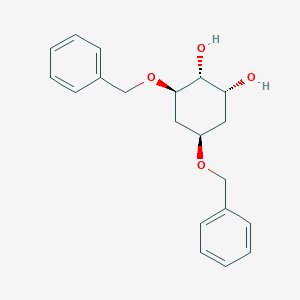
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
